molecular formula C12H10FN3O B2799974 5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide CAS No. 2319803-05-7

5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide

Cat. No.: B2799974
CAS No.: 2319803-05-7
M. Wt: 231.23
InChI Key: GYZUVPYKRXXZCA-UHFFFAOYSA-N
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Description

5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in aromatic rings can significantly alter the reactivity and stability of the compound, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under specific conditions . The reaction conditions typically involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like N-methyl-2-pyrrolidone.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 5-Fluoro-2-methylpyridine

Uniqueness

5-Fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct reactivity and biological activity compared to other fluorinated pyridines. The presence of both fluorine and carboxamide groups can enhance its stability and binding properties .

Properties

IUPAC Name

5-fluoro-N-(2-methylpyridin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c1-8-4-11(2-3-15-8)16-12(17)9-5-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZUVPYKRXXZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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